molecular formula C17H20N4O B2453136 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide CAS No. 1795300-01-4

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide

Cat. No.: B2453136
CAS No.: 1795300-01-4
M. Wt: 296.374
InChI Key: GGRKFHBICZDLJM-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide is a compound that features a unique structure combining an imidazo[1,2-b]pyrazole moiety with a phenylbutanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide typically involves the formation of the imidazo[1,2-b]pyrazole core followed by the attachment of the phenylbutanamide group. One common method involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold using Br/Mg-exchange, regioselective magnesiations, and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazo[1,2-b]pyrazole moiety may yield corresponding N-oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-b]pyrazole derivatives and phenylbutanamide derivatives. Examples include:

    Imidazo[1,2-b]pyrazole derivatives: These compounds share the imidazo[1,2-b]pyrazole core and may have different substituents attached to the ring.

    Phenylbutanamide derivatives: These compounds share the phenylbutanamide group and may have different substituents attached to the amide nitrogen or the phenyl ring.

Uniqueness

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenylbutanamide is unique due to its specific combination of the imidazo[1,2-b]pyrazole and phenylbutanamide moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-16(8-4-7-15-5-2-1-3-6-15)18-11-12-20-13-14-21-17(20)9-10-19-21/h1-3,5-6,9-10,13-14H,4,7-8,11-12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRKFHBICZDLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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